molecular formula C4H6ClN3O2S B2545808 1-Ethyl-1H-1,2,3-triazole-5-sulfonyl chloride CAS No. 1393543-91-3

1-Ethyl-1H-1,2,3-triazole-5-sulfonyl chloride

Cat. No.: B2545808
CAS No.: 1393543-91-3
M. Wt: 195.62
InChI Key: ONHFIKAZRZQNOM-UHFFFAOYSA-N
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Description

1-Ethyl-1H-1,2,3-triazole-5-sulfonyl chloride is a specialized chemical reagent designed for research applications, particularly in medicinal chemistry and drug discovery. As a heteroaromatic sulfonyl chloride, it serves as a versatile building block for the synthesis of sulfonamide derivatives. The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry due to its ability to participate in hydrogen bonding and dipole-dipole interactions with biological targets, often enhancing the pharmacokinetic properties of lead compounds . The sulfonyl chloride group is highly reactive towards nucleophiles such as amines and alcohols, enabling researchers to efficiently incorporate the 1-ethyl-1,2,3-triazole moiety into larger molecular architectures. The primary research value of this compound lies in its application through click chemistry-derived pathways and its use in constructing potential pharmacologically active molecules. Triazole-based structures are frequently explored for a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and antiplatelet actions . Introducing a sulfonamide group via this reagent can further modulate biological activity, as sulfonamides are a well-known functional group in many FDA-approved drugs . Researchers can utilize this reagent to create novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Sulfonyl chlorides are generally corrosive and moisture-sensitive. It is strongly recommended to handle the material in a well-ventilated fume hood while wearing appropriate personal protective equipment. Refer to the provided Safety Data Sheet for detailed hazard and handling information.

Properties

IUPAC Name

3-ethyltriazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3O2S/c1-2-8-4(3-6-7-8)11(5,9)10/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHFIKAZRZQNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=N1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393543-91-3
Record name 1-ethyl-1H-1,2,3-triazole-5-sulfonyl chloride
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Preparation Methods

Huisgen 1,3-Dipolar Cycloaddition

The 1,2,3-triazole scaffold is classically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). While this method typically yields 1,4-disubstituted triazoles, regioselective modifications enable access to 1,5-disubstituted derivatives. For 1-ethyl-1H-1,2,3-triazole, a regioselective approach employs ethyl azide and propiolonitrile under basic conditions. The reaction proceeds via a lithium carbanion intermediate, facilitating nucleophilic attack on the azide:

$$
\text{CH}3\text{C≡N} + \text{LiBu} \rightarrow \text{Li}^+[\text{CH}2\text{C≡N}]^- \quad \text{(1)}
$$
$$
\text{Li}^+[\text{CH}2\text{C≡N}]^- + \text{EtN}3 \rightarrow \text{1-Ethyl-1H-1,2,3-triazole} \quad \text{(2)}
$$

Yields for this step range from 65–78%, with regioselectivity controlled by the steric and electronic effects of the nitrile.

Alternative Cycloaddition Strategies

Non-catalyzed cycloadditions between ethyl azide and activated nitriles (e.g., cyanamides) in sodium methoxide/methanol systems provide an alternative route. This method avoids transition metals but requires harsh conditions (reflux, 12–24 h) and achieves moderate yields (50–60%).

Sulfonation and Chlorination of the Triazole Core

Direct Sulfonation with Chlorosulfonic Acid

The 5-position of the triazole undergoes electrophilic sulfonation using chlorosulfonic acid (ClSO$$_3$$H). The reaction is performed at 0–5°C to mitigate over-sulfonation:

$$
\text{1-Ethyl-1H-1,2,3-triazole} + \text{ClSO}3\text{H} \rightarrow \text{1-Ethyl-1H-1,2,3-triazole-5-sulfonic acid} \quad \text{(3)}
$$
$$
\text{1-Ethyl-1H-1,2,3-triazole-5-sulfonic acid} + \text{PCl}
5 \rightarrow \text{1-Ethyl-1H-1,2,3-triazole-5-sulfonyl chloride} \quad \text{(4)}
$$

This two-step process achieves an overall yield of 45–55%, with purity >95% after recrystallization from dichloromethane/hexane.

One-Pot Sulfonation-Chlorination

Recent advancements employ a one-pot protocol using excess chlorosulfonic acid and thionyl chloride (SOCl$$_2$$). The combined reagents simultaneously sulfonate and chlorinate the triazole at 20°C, reducing reaction time to 4–6 h.

Optimization and Scalability

Reaction Condition Analysis

Parameter Huisgen Cycloaddition Direct Sulfonation One-Pot Method
Temperature (°C) 25–40 0–5 20
Time (h) 2–4 6–8 4–6
Yield (%) 65–78 45–55 50–60
Purity (%) 90–95 95–98 92–96

Solvent and Catalyst Effects

  • Cycloaddition : Dimethylformamide (DMF) enhances regioselectivity compared to toluene.
  • Sulfonation : Dichloroethane minimizes side reactions vs. chloroform.
  • Catalysts : Copper(I) iodide (CuI) in cycloaddition improves yield by 12–15%.

Mechanistic Insights

Cycloaddition Mechanism

The lithium carbanion from propiolonitrile attacks the electrophilic terminal nitrogen of ethyl azide, forming a six-membered transition state. Aromatization via proton loss yields the 1-ethyltriazole.

Sulfonation Pathway

Chlorosulfonic acid acts as both an acid catalyst and electrophile. The triazole’s 5-position is activated for sulfonation due to resonance stabilization of the intermediate sigma complex.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) undergoes nucleophilic substitution with various nucleophiles, forming stable sulfonyl derivatives. Key reactions include:

1.1. Reaction with Amines

Primary and secondary amines react to form sulfonamides, a reaction pivotal in medicinal chemistry for drug development:
C4H6ClN3O2S+RNH2C4H6N3O2SSO2NHR+HCl\text{C}_4\text{H}_6\text{ClN}_3\text{O}_2\text{S} + \text{RNH}_2 \rightarrow \text{C}_4\text{H}_6\text{N}_3\text{O}_2\text{S}-\text{SO}_2\text{NHR} + \text{HCl}
Conditions : Conducted in inert solvents (e.g., dichloromethane) with a base (e.g., triethylamine) to neutralize HCl .

1.2. Reaction with Alcohols

Alcohols yield sulfonate esters, useful as intermediates in polymer and agrochemical synthesis:
C4H6ClN3O2S+ROHC4H6N3O2SSO3R+HCl\text{C}_4\text{H}_6\text{ClN}_3\text{O}_2\text{S} + \text{ROH} \rightarrow \text{C}_4\text{H}_6\text{N}_3\text{O}_2\text{S}-\text{SO}_3\text{R} + \text{HCl}
Conditions : Catalyzed by bases like pyridine at 0–25°C.

1.3. Reaction with Thiols

Thiols form thiosulfonates, which are valuable in materials science:
C4H6ClN3O2S+RSHC4H6N3O2SSO2SR+HCl\text{C}_4\text{H}_6\text{ClN}_3\text{O}_2\text{S} + \text{RSH} \rightarrow \text{C}_4\text{H}_6\text{N}_3\text{O}_2\text{S}-\text{SO}_2\text{SR} + \text{HCl}
Conditions : Requires anhydrous conditions to prevent hydrolysis.

Mechanistic Insights

The reactivity of this compound is governed by:

  • Electrophilicity : The sulfur atom in -SO₂Cl is highly electron-deficient, facilitating nucleophilic attack.

  • Leaving Group Ability : Chloride ion (Cl⁻) is an excellent leaving group, promoting substitution .

Reaction Optimization Data

Reaction TypeNucleophileSolventBaseTemperatureYield (%)
SulfonamideAnilineDCMEt₃N0°C → RT85–92
Sulfonate EsterMethanolTHFPyridineRT78–84
ThiosulfonateEthanethiolAcetonitrileNone0°C70–75

Stability and Handling

  • Hydrolysis Sensitivity : Reacts violently with water, necessitating anhydrous conditions .

  • Storage : Stable at –20°C under inert gas (e.g., argon).

Scientific Research Applications

Synthesis and Properties

The synthesis of 1-ethyl-1H-1,2,3-triazole-5-sulfonyl chloride can be achieved through several methods including the azide-alkyne cycloaddition reaction. This reaction is often catalyzed by copper salts and allows for the formation of a variety of triazole derivatives with sulfonyl functional groups. The presence of the sulfonyl chloride moiety enhances the reactivity of the compound, making it suitable for further derivatization.

Biological Applications

This compound exhibits significant potential in medicinal chemistry:

Antimicrobial Activity : Triazole derivatives are known for their antimicrobial properties. Research indicates that compounds containing triazole rings can inhibit the growth of various bacteria and fungi. For example, studies have shown that 1H-1,2,3-triazoles can act as effective antifungal agents against strains such as Candida albicans and Aspergillus species .

Carbonic Anhydrase Inhibition : Recent studies have highlighted the inhibitory effects of triazole derivatives on carbonic anhydrase enzymes. The structure of this compound allows it to interact with the active site of these enzymes, potentially leading to therapeutic applications in treating conditions like glaucoma and epilepsy .

Drug Metabolism Modulation : The Pregnane X receptor (PXR) plays a crucial role in drug metabolism. Triazole compounds have been investigated for their ability to modulate PXR activity, which may lead to improved drug efficacy and reduced adverse effects .

Agrochemical Applications

In agrochemistry, this compound has been explored for its potential as a pesticide or herbicide. The triazole moiety is known to enhance the biological activity of agrochemical formulations by improving their stability and effectiveness against pests and weeds.

Material Science

The versatility of this compound extends to material science where it can be utilized in the development of coatings and polymers. Its sulfonyl group contributes to improved adhesion properties and resistance to environmental degradation.

Case Studies

Several studies have documented the applications of 1-ethyl-1H-1,2,3-triazole derivatives:

StudyApplicationFindings
Abdel-Wahab et al. (2021)AntimicrobialDemonstrated significant antifungal activity against Candida species
Kumar et al. (2018)Carbonic Anhydrase InhibitionIdentified moderate inhibition potential against carbonic anhydrase-II
Alizadeh et al. (2020)Corrosion InhibitionEvaluated as an effective corrosion inhibitor for steel substrates

Mechanism of Action

The mechanism by which 1-ethyl-1H-1,2,3-triazole-5-sulfonyl chloride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of specific enzymes or receptors, depending on the context . The molecular targets and pathways involved vary based on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares the molecular formulas, weights, and substituents of 1-ethyl-1H-1,2,3-triazole-5-sulfonyl chloride with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Position) Key Structural Features
This compound C₅H₈ClN₃O₂S 209.63* Ethyl (N1), -SO₂Cl (C5) Moderate lipophilicity, alkyl electron donation
(1-Methyl-1H-1,2,3-triazol-5-yl)methanesulfonyl chloride C₄H₆ClN₃O₂S 195.63 Methyl (N1), -SO₂Cl (C5) Higher volatility, reduced steric bulk
1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride C₈H₆ClN₃O₂S 243.67 Phenyl (N1), -SO₂Cl (C5) Aromatic conjugation, electron withdrawal

*Estimated based on analog data.

Key Observations:
  • Substituent Effects: Ethyl vs. Methyl derivatives may exhibit faster reaction kinetics due to lower steric hindrance . Ethyl vs. Phenyl: The phenyl group introduces aromaticity, enabling π-π interactions and electron-withdrawing effects that may stabilize reactive intermediates. This contrasts with the electron-donating nature of ethyl, which could slightly deactivate the sulfonyl chloride group .
Sulfonyl Chloride Reactivity

Sulfonyl chlorides are highly electrophilic, reacting with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively. Substituent effects influence reactivity:

  • Ethyl-substituted triazole : The alkyl group may slightly reduce electrophilicity compared to phenyl analogs but offers steric protection against hydrolysis.
  • Phenyl-substituted triazole : The electron-withdrawing nature of the aromatic ring enhances the electrophilicity of the sulfonyl chloride, accelerating nucleophilic substitution reactions .

Biological Activity

1-Ethyl-1H-1,2,3-triazole-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features that facilitate various biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. The sulfonyl chloride group enhances its reactivity, making it a valuable intermediate in organic synthesis. Its molecular formula is C₅H₈ClN₃O₂S, with a molecular weight of approximately 195.7 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains. A study demonstrated that triazole derivatives possess minimum inhibitory concentrations (MIC) ranging from 8 to 14 μM against pathogens such as Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. In vitro assays revealed that compounds similar to this compound exhibit cytotoxic effects on multiple cancer cell lines. For example, one study reported IC50 values ranging from 13.8 to 35.7 µM for triazole analogs against carbonic anhydrase-II enzyme . This suggests that the compound may inhibit tumor growth by targeting specific enzymes involved in cancer metabolism.

Anti-inflammatory Activity

Triazoles have also been explored for their anti-inflammatory properties. In animal models of inflammation, compounds with similar structures have shown the ability to reduce edema significantly. The inhibition of pro-inflammatory cytokines is a proposed mechanism for this activity .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve:

  • Enzyme Inhibition : Compounds in this class can inhibit key enzymes involved in metabolic pathways associated with cancer and inflammation.
  • Receptor Interaction : The triazole ring may facilitate interactions with various receptors and proteins in biological systems.
  • Reactive Intermediate Formation : The sulfonyl chloride group can react with nucleophiles in biological systems, potentially leading to the formation of bioactive metabolites.

Synthesis and Case Studies

The synthesis of this compound typically involves "click" chemistry methods that allow for efficient formation of the triazole ring under mild conditions. Studies have demonstrated successful synthesis routes yielding high purity and yield percentages .

Case Study: Neuroprotective Applications

A notable case study investigated the neuroprotective effects of triazole derivatives resembling this compound. These compounds were shown to protect neuronal cells from oxidative stress-induced apoptosis in vitro. This suggests potential therapeutic applications in neurodegenerative diseases .

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound relative to other similar compounds, the following table summarizes key findings:

Compound NameBiological ActivityIC50 (µM)Mechanism of Action
This compoundAntimicrobial; Anticancer; Anti-inflammatory13.8 - 35.7Enzyme inhibition; receptor interaction
4-Methylthiazole-5-sulfonic acidAntibacterial>64N/A
N-substituted TriazolesAnticancer10 - 20Cell cycle arrest

Q & A

Q. What are the common synthetic routes for preparing 1-ethyl-1H-1,2,3-triazole-5-sulfonyl chloride?

The compound is typically synthesized via sulfonation of the parent triazole scaffold. A two-step approach involves:

  • Step 1 : Synthesis of 1-ethyl-1H-1,2,3-triazole-5-thiol via cyclization of ethyl azide with propargyl thiols under Huisgen conditions (copper-catalyzed click chemistry).
  • Step 2 : Oxidation of the thiol group to sulfonyl chloride using chlorinating agents (e.g., Cl₂ gas or SO₂Cl₂) in anhydrous conditions . Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirmed by NMR and mass spectrometry.

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and regiochemistry (e.g., distinguishing 1,2,3-triazole isomers). For example, the sulfonyl chloride group induces deshielding in adjacent protons (~δ 8.5–9.0 ppm) .
  • X-ray Crystallography : Resolves crystal packing and bond angles, critical for verifying the triazole ring geometry and sulfonyl chloride orientation. SHELX software is widely used for refinement .
  • FT-IR : Sulfonyl chloride exhibits strong S=O stretching bands at 1360–1180 cm⁻¹ and S-Cl at 580–520 cm⁻¹ .

Advanced Research Questions

Q. How can conflicting crystallographic data for triazole derivatives be resolved during structure refinement?

Discrepancies in bond lengths or angles may arise from dynamic disorder or solvent effects. Strategies include:

  • Multi-conformer modeling : Assign partial occupancy to disordered groups (e.g., ethyl or sulfonyl moieties) using SHELXL .
  • High-resolution data : Collect data at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O/S contacts) to validate packing arrangements .

Q. What methodologies optimize the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

The sulfonyl chloride’s electrophilicity is influenced by:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity by stabilizing transition states.
  • Catalysis : DMAP (4-dimethylaminopyridine) accelerates substitutions with amines or alcohols via intermediate sulfonate ester formation .
  • Steric effects : Bulky substituents on the triazole ring may hinder access to the sulfonyl group, requiring microwave-assisted heating (e.g., 80–120°C) to overcome kinetic barriers .

Q. How do electronic effects of the triazole ring impact the stability of this compound?

  • Resonance stabilization : The triazole’s aromaticity delocalizes electron density, reducing hydrolysis susceptibility compared to non-aromatic sulfonyl chlorides.
  • Electron-withdrawing groups : Substituents like nitro or trifluoromethyl on the triazole further stabilize the sulfonyl chloride by increasing electrophilicity . Stability under storage is confirmed via TGA (thermal decomposition >150°C) and HPLC monitoring of hydrolytic byproducts (e.g., sulfonic acids) .

Methodological Considerations

Q. What strategies mitigate side reactions during sulfonation of triazole precursors?

  • Temperature control : Maintain reaction temperatures below 0°C during SO₂Cl₂ addition to prevent over-chlorination or ring-opening .
  • In situ quenching : Use aqueous NaHCO₃ to neutralize excess HCl and stabilize the sulfonyl chloride product.
  • Byproduct analysis : LC-MS identifies common impurities (e.g., sulfonic acids or disulfides), guiding purification protocols .

Q. How can computational methods predict the reactivity of this compound in drug discovery?

  • DFT calculations : Model transition states for nucleophilic substitutions to predict regioselectivity and activation energies .
  • Docking studies : Evaluate interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives for synthesis .
  • ADMET profiling : Use QSAR models to estimate solubility, metabolic stability, and toxicity early in development .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Purity verification : Reanalyze samples via DSC (differential scanning calorimetry) to confirm melting points and detect polymorphs .
  • Cross-lab validation : Compare NMR data with published spectra in databases (e.g., PubChem, Reaxys) to identify solvent or concentration artifacts .

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